4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-2-19-12-5-7-13(8-6-12)20(17,18)15-11-14(16)9-3-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLJKYLXLSCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the ethoxy group and the hydroxycyclopentyl moiety. Common reagents used in these reactions include ethyl iodide, cyclopentanol, and various sulfonyl chlorides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of catalysts and optimized reaction conditions is crucial in industrial production to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the compound.
Substitution: Involves replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The ethoxy group at the para position is electron-donating, which contrasts with electron-withdrawing groups (e.g., nitro, trifluoromethyl) observed in other benzenesulfonamides. demonstrates that electron-withdrawing para-substituents enhance inhibitory activity against HIV integrase by increasing sulfonamide acidity, facilitating metal chelation . In contrast, the ethoxy group in the target compound may reduce such activity unless compensated by other structural features.
The 1-hydroxycyclopentylmethyl group introduces steric bulk and hydrogen-bonding capacity. Similar hydroxyalkyl substituents, such as the 2-hydroxypropyl group in compound 8e (), show moderate lipophilicity (logP ~2.5–3.0) and conformational flexibility, which may influence membrane permeability and target binding .
Physicochemical Properties
Key physicochemical parameters of select analogs are summarized below:
*Target compound data are inferred from structural analogs due to lack of direct experimental data.
Key Research Findings and Data Tables
Table 1: Structural and Electronic Comparison of Para-Substituents
Table 2: Lipophilicity and Molecular Weight Trends
*Estimated using fragment-based methods.
Biological Activity
4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure:
The compound features a benzenesulfonamide core with an ethoxy group and a hydroxycyclopentyl substituent. Its structure can be represented as follows:
Molecular Weight: 273.36 g/mol
The biological activity of 4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It has been shown to interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| P388 Murine Leukemia | 15 | Induction of apoptosis |
| MCF-7 Breast Cancer | 20 | Cell cycle arrest at G1 phase |
| A549 Lung Cancer | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antitumor properties, the compound exhibits anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies
-
Study on Antitumor Effects:
A study published in PubMed evaluated the effects of 4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide on P388 murine leukemia cells. Results indicated significant inhibition of cell growth with an IC50 value of 15 µM, primarily through apoptosis induction . -
Anti-inflammatory Mechanism:
Another investigation focused on the compound's ability to modulate inflammatory responses in human macrophages. It was found to significantly decrease TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Research Findings
Research has emphasized the importance of structural modifications on the biological activity of sulfonamide derivatives. The presence of the hydroxycyclopentyl group enhances binding affinity to target enzymes and receptors, contributing to the compound's efficacy .
Q & A
Q. Advanced
- Multi-conformer modeling : Refine cyclopentyl disorder using SHELXL’s PART and AFIX commands, assigning partial occupancy to overlapping positions .
- Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts.
- Comparative analysis : Overlay structures of related compounds (e.g., 4-methyl-N-(4-methylphenyl)benzenesulfonamide) to identify conserved packing motifs .
- Validation tools : PLATON’s SQUEEZE removes diffuse solvent effects, improving R-factor convergence .
Which spectroscopic techniques characterize this sulfonamide, and what key signals confirm successful synthesis?
Q. Basic
- ¹H/¹³C NMR :
- Sulfonamide NH: δ 7.2–7.8 ppm (broad, exchangeable) .
- Ethoxy CH₂: δ 1.3–1.5 ppm (triplet, CH₃) and δ 3.8–4.1 ppm (quartet, CH₂) .
- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and OH stretch (cyclopentyl) at 3200–3400 cm⁻¹ .
- MS : Molecular ion peak [M+H]⁺ matches theoretical mass (±0.5 Da).
How can molecular docking predict interactions with biological targets like CDK2 or carbonic anhydrase?
Q. Advanced
- Target selection : Prioritize sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) based on structural homology .
- Docking workflow :
- Prepare ligand (AMBER/GAFF force fields) and receptor (PDB: 3IAI for CDK2).
- Use AutoDock Vina or Schrödinger Glide for flexible docking.
- Validate poses with MD simulations (NAMD/GROMACS).
- SAR analysis : Compare binding affinities of analogs (e.g., 4-methyl variants) to identify critical substituents .
What chromatographic methods optimize purity assessment and separation of diastereomers?
Q. Basic
- HPLC : C18 column (5 µm, 250 mm), 70:30 acetonitrile/water + 0.1% TFA, UV detection at 254 nm.
- Chiral columns : Use amylose- or cellulose-based phases (e.g., Chiralpak AD-H) to resolve enantiomers.
- Validation : Spiking with known impurities confirms resolution .
How does the hydroxycyclopentyl group impact solubility and bioavailability?
Q. Advanced
- LogP calculation : Predict octanol/water partitioning (e.g., ChemAxon) to assess lipophilicity.
- Solubility assays : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility.
- Permeability : Caco-2 cell monolayers model intestinal absorption.
- Contradictions : Hydroxy groups enhance solubility but may reduce membrane permeability—balance via prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
